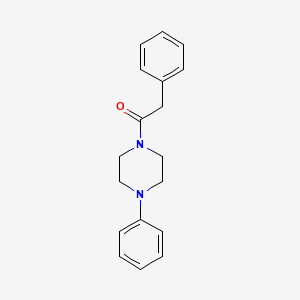

2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-phenyl-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18(15-16-7-3-1-4-8-16)20-13-11-19(12-14-20)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZQYPOCBCNVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398715 | |

| Record name | Piperazine, 1-phenyl-4-(phenylacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89007-20-5 | |

| Record name | Piperazine, 1-phenyl-4-(phenylacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 4-phenylpiperazine with 2-chloro-1-phenylethanone under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane (DCM) at low temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the ethanone group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of phenylacetic acid derivatives.

Reduction: Formation of phenylethanol derivatives.

Substitution: Formation of various substituted ethanone derivatives.

Scientific Research Applications

2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.

Pharmacology: The compound is evaluated for its anticonvulsant activity, showing promise in animal models of epilepsy.

Biological Studies: It is used in research to understand its interaction with various biological targets, including neurotransmitter receptors and enzymes.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Key Observations :

Pharmacological Activities

The pharmacological profile varies significantly with structural modifications:

Key Observations :

Physicochemical Properties

Spectroscopic and stability data highlight substituent effects:

Biological Activity

2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in neuropharmacology. The compound features a complex structure characterized by a phenyl group and a piperazine moiety, classified as an aryl ketone with the molecular formula . This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential as an anticonvulsant and acetylcholinesterase inhibitor , making it a candidate for treating epilepsy and cognitive disorders .

Anticonvulsant Activity

Several studies have evaluated the anticonvulsant activity of related compounds derived from this compound. For instance, Kamiński et al. synthesized twenty-two new derivatives and tested them in animal models. The results demonstrated that some derivatives showed protective effects in the maximal electroshock (MES) test, indicating their potential efficacy against seizures .

Table 1: Anticonvulsant Activity of Derivatives

| Compound Name | Dose (mg/kg) | MES Test Result |

|---|---|---|

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | Effective at 0.5 h |

| N-(3-chlorophenyl)-2-morpholino-acetamide | 300 | Effective at 4 h |

| N-(3-trifluoromethyl)-anilide (Compound 19) | 300 | Effective at both time points |

These findings suggest that modifications in the structure can significantly impact the anticonvulsant efficacy of the compounds.

Binding Affinity Studies

The pharmacodynamics of this compound have been explored through binding affinity studies to various receptors. These studies are crucial for understanding how the compound interacts with biological targets and its potential side effects .

Other Biological Activities

In addition to its neuropharmacological effects, this compound has shown promise in other therapeutic areas:

- Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound may possess antimicrobial properties, although further studies are required to establish their efficacy against specific pathogens .

- Psychotropic Effects : Some related compounds have been studied for their potential as antidepressants and antipsychotics, leveraging the piperazine moiety's known effects in these areas .

Study on Anticonvulsant Activity

In a study published by Kamiński et al., various derivatives were synthesized and tested for their anticonvulsant properties using the MES test. The study highlighted that certain structural modifications led to enhanced activity, particularly those with increased lipophilicity . This suggests that optimizing chemical properties can lead to more effective anticonvulsant agents.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted on structurally similar compounds to assess their biological activities:

Table 2: Comparison of Biological Activities

| Compound Name | Anticonvulsant Activity | Binding Affinity |

|---|---|---|

| 2-(4-methylphenyl)-1-(4-piperazin-1-yl)ethanone | Moderate | High |

| 2-(4-fluorophenyl)-1-(4-piperazin-1-yl)ethanone | High | Moderate |

| 2-(3-chlorophenyl)-1-(4-piperazin-1-yl)ethanone | Low | Low |

This table illustrates how variations in structure can influence both anticonvulsant activity and receptor binding affinity.

Q & A

Q. How can the molecular structure of 2-phenyl-1-(4-phenylpiperazin-1-yl)ethanone be confirmed experimentally?

- Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals are grown via slow evaporation in solvents like dichloromethane. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Refinement using SHELXL (part of the SHELX suite) allows precise modeling of bond lengths, angles, and hydrogen placements via a riding model . For example, the related compound 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone was refined to an R factor of 0.035 using SHELXL .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer: A common approach involves nucleophilic substitution of 4-phenylpiperazine with an acyl chloride. For analogs, 1-phenylpiperazine hydrochloride reacts with chloroacetyl chloride in anhydrous dichloromethane under triethylamine catalysis at 273 K, followed by room-temperature stirring and aqueous workup . To avoid competing reactions (e.g., N-alkylation), stoichiometric control and low temperatures are critical. TLC monitoring ensures reaction completion .

Q. How can the purity of this compound be validated post-synthesis?

- Methodological Answer: High-resolution techniques such as (400 MHz, CDCl) and LC-MS are essential. For example, of the chloro analog shows distinct peaks for piperazine protons (δ 2.52–2.81 ppm) and aromatic protons (δ 6.62–7.30 ppm) . Melting point analysis and elemental (CHNS) analysis further confirm purity.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during acylation of 4-phenylpiperazine derivatives?

- Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Bulky acyl chlorides favor N-acylation over N-alkylation. Computational modeling (e.g., DFT at B3LYP/6-31G*) predicts reactive sites by analyzing electron density maps. Experimental validation via titration can identify preferential reaction pathways . For example, substituting chloroacetyl chloride with phenylacetyl chloride may require adjusted reaction times or catalysts.

Q. How can conflicting biological activity data for analogs be resolved?

- Methodological Answer: Discrepancies often arise from assay conditions or structural variations. For anti-inflammatory activity, standardize in vitro assays (e.g., nitric oxide inhibition in RAW 264.7 macrophages) and in vivo models (e.g., carrageenan-induced paw edema in rats) . Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) clarify efficacy. If SAR data conflict, synthesize targeted derivatives (e.g., halogen-substituted phenyl groups) to isolate contributing moieties .

Q. What advanced techniques characterize crystallographic disorder in piperazine-containing compounds?

- Methodological Answer: Crystallographic disorder is resolved using twin refinement in SHELXL or by collecting high-resolution data (≤0.8 Å). For example, ORTEP-3 visualizes thermal ellipsoids to identify disordered regions . Molecular dynamics simulations (e.g., with GROMACS) can model conformational flexibility, aiding in disorder interpretation.

Q. How can chemoselective modifications of the ethanone moiety be achieved?

- Methodological Answer: Protect the piperazine nitrogen with Boc groups before reducing the ketone to an alcohol using NaBH/CeCl (Luche reduction) . For reductive amination, employ Mo-catalyzed hydrosilylation under inert atmospheres to avoid side reactions. Monitor intermediates via to confirm selectivity .

Methodological Challenges & Solutions

Q. What troubleshooting steps are recommended for unexpected byproducts in amide reductions?

- Methodological Answer: Byproducts like enamines form if reaction conditions are too harsh. Mitigate by using milder reductants (e.g., PMHS instead of LiAlH) and lower temperatures (−78°C). For Mo-catalyzed reductions, optimize ligand-to-metal ratios and exclude moisture . Analyze crude mixtures via GC-MS or to identify side products.

Q. How are structure-activity relationships (SAR) explored for acetylcholinesterase inhibition?

- Methodological Answer: Design derivatives with varied substituents on the phenyl or piperazine rings. Test inhibition via Ellman’s assay (IC values). Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in the enzyme’s active site. Correlate computational binding energies (ΔG) with experimental IC to validate SAR .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

Use PPE (gloves, goggles) and work in a fume hood. Store under anhydrous conditions with desiccants (e.g., molecular sieves). Avoid exposure to chloroacetyl chloride (toxic, corrosive) during synthesis . Consult SDS for emergency measures (e.g., inhalation: move to fresh air; ingestion: seek immediate medical help) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.